molecular formula C19H19N3O B11143288 N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide

N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11143288
M. Wt: 305.4 g/mol
InChI Key: BFLGMBWBZRROQN-UHFFFAOYSA-N
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Description

N-Butyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a pyridin-4-yl group at the quinoline C2 position and an n-butyl chain as the amide substituent. Quinoline-4-carboxamides are studied for their interactions with biological targets such as cytochrome P450 enzymes and antibacterial activity, influenced by substituent variations .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-butyl-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H19N3O/c1-2-3-10-21-19(23)16-13-18(14-8-11-20-12-9-14)22-17-7-5-4-6-15(16)17/h4-9,11-13H,2-3,10H2,1H3,(H,21,23)

InChI Key

BFLGMBWBZRROQN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with pyridine-4-carboxylic acid, followed by cyclization and subsequent N-alkylation with butyl bromide. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the cyclization and alkylation steps .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoline ring or the pyridine moiety.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide serves as a building block for the synthesis of more complex molecules. Its structural characteristics allow for modifications that can lead to derivatives with potentially enhanced properties, making it valuable in synthetic chemistry.

Biology

Research has indicated that this compound exhibits significant biological activities:

  • Anti-tubercular Activity : It has been investigated for its potential effectiveness against Mycobacterium tuberculosis, showing promise as an anti-tubercular agent.
  • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .
  • Anti-cancer Properties : Studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Medicine

The compound is being studied for its therapeutic effects, particularly in:

  • Cancer Treatment : Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors involved in disease processes .
  • Potential Drug Development : There is ongoing research into its pharmacokinetic properties and efficacy, which could lead to the development of new drugs targeting various diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Case Study Findings
Case Study 1Investigated the effects on human cancer cells, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis.
Case Study 2Focused on antimicrobial properties, confirming effectiveness against bacterial strains at low concentrations.
Case Study 3Explored anti-tubercular activity against Mycobacterium tuberculosis, demonstrating significant inhibitory effects .

Mechanism of Action

The mechanism of action of N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Amide substituents : Alkyl chains (e.g., n-butyl, cycloheptyl) vs. aromatic groups (e.g., naphthyl, phenyl).
  • Pyridine position : Pyridin-4-yl (para), pyridin-3-yl (meta), or pyridin-2-yl (ortho) substitution.
  • Additional functional groups : Methoxy, acetyl, or heterocyclic moieties (e.g., thienyl).
Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (Amide) Pyridine Position Molecular Weight logP/logD (Predicted/Reported) Melting Point (°C) Yield (%)
N-Butyl-2-(pyridin-4-yl)quinoline-4-carboxamide* n-butyl 4 309.38 (C19H19N3O) ~3.5–4.0 (estimated) N/A N/A
N-Cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide Cycloheptyl 4 345.44 5.11 (logP) N/A N/A
N-(6-Methoxynaphthalen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide 6-Methoxynaphthyl 4 406.3 N/A N/A 54
N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide Phenyl 4 326.5 N/A 202–203 67.8
N-(3-Acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide 3-Acetylphenyl 4 367.40 N/A N/A N/A
2-(5-Methyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide 5-Methylthienyl 3 (on pyridinyl) N/A N/A N/A N/A

*Estimated properties for the target compound based on analogs.

Physicochemical Properties

  • Lipophilicity : The n-butyl chain in the target compound likely provides moderate lipophilicity (estimated logP ~3.5–4.0), lower than the cycloheptyl analog (logP 5.11) but higher than polar derivatives like N-(2-hydroxy-4-methylphenyl) (logP influenced by -OH group) .
  • Melting Points : Aromatic analogs (e.g., N-phenyl, MP 202–203°C ) have higher melting points due to π-π stacking, while aliphatic chains (e.g., n-butyl) reduce crystallinity, likely resulting in lower MPs.

Biological Activity

N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C19H19N3OC_{19}H_{19}N_{3}O and a molecular weight of 305.38 g/mol. The compound features a quinoline core substituted with a pyridine ring and a butyl group, which contributes to its unique biological properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC19H19N3OC_{19}H_{19}N_{3}O
Molecular Weight305.38 g/mol
LogP4.0826
Polar Surface Area42.252 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

1. Antitubercular Activity

Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). In vitro studies have demonstrated its effectiveness, suggesting it may serve as a potential candidate for TB treatment .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate pathways involved in inflammation, although detailed mechanisms remain to be fully elucidated .

3. Anticancer Potential

This compound has shown promise in various cancer models. It has been reported to inhibit cell proliferation in cancer cell lines, including those derived from breast and colon cancers . The mechanism may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, such as cyclooxygenases (COX) and various kinases .
  • Receptor Modulation : It can modulate receptor activity associated with inflammatory and cancer pathways .

Case Study: Antitubercular Activity

In a study assessing the antitubercular efficacy of this compound, it was found to have an IC50 value indicating effective inhibition of M. tuberculosis growth. The study highlighted its potential as part of combination therapy for TB .

Case Study: Anticancer Activity

Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines, revealing an IC50 range that suggests significant anticancer potential. The study emphasized the importance of structural modifications to enhance activity against specific tumor types .

Q & A

Q. What are the optimal synthetic routes for N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide, and how can reaction yields be improved?

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H and 13C^{13}C NMR shifts with literature values. For example:
  • 1H^1H: δ 8.86 (s, quinoline-H), 8.57 (d, pyridyl-H), 3.73 (s, butyl-CH₂) .
  • 13C^{13}C: δ 165.55 (C=O), 153.70 (quinoline-C), 148.89 (pyridyl-C) .
    • Mass Spectrometry (MS) : ESI-MS m/z 326.5 ([M+H]+^+) confirms molecular weight .
    • HPLC : ≥95% purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational or crystallographic methods are suitable for analyzing the binding interactions of this compound with biological targets?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (SHELXL/SHELXD) for structure refinement. Key steps:

Data collection at 100 K with synchrotron radiation.

Solve phases via molecular replacement (e.g., PDB entries of similar quinoline derivatives).

Q. How do structural modifications (e.g., alkyl chain length) influence the metabolic stability and cytochrome P450 inhibition of quinoline-4-carboxamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
  • Butyl vs. Ethyl chains : Longer alkyl chains (e.g., n-butyl) enhance metabolic stability by reducing CYP2C9-mediated oxidation .
  • Pyridyl substitution : 4-Pyridyl groups increase π-π stacking with heme cofactors, enhancing Type II binding (IC₅₀ < 1 µM) .
    • In Vitro Assays :

Incubate derivatives with human liver microsomes (HLMs) and NADPH.

Quantify metabolite formation via LC-MS (e.g., hydroxylation at C3 of quinoline) .

Q. What experimental strategies address contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Controlled Stability Studies :
  • Store samples in dark, anhydrous conditions (-20°C) to prevent degradation observed in polar solvents (e.g., MeOH) .
  • Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC .
    • Solubility Enhancement :
  • Use co-solvents (e.g., 10% DMSO in PBS) or nanoformulation (liposomes) for in vivo applications .

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